2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound with a fused imidazo-pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethyl-4,6-dimethylpyrimidine with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired imidazo[1,2-a]pyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of alkylated imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as an antiviral and anticancer agent.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral effects. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist with similar structural features.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar fused ring system, known for their pharmacological applications.
Uniqueness
2-Ethyl-5,7-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern and the presence of both imidazo and pyrimidine rings. This unique structure contributes to its distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C10H17N3 |
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Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-ethyl-5,7-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C10H17N3/c1-4-9-6-13-8(3)5-7(2)11-10(13)12-9/h6-8H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
WXHSFMGGSANJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN2C(CC(NC2=N1)C)C |
Origin of Product |
United States |
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